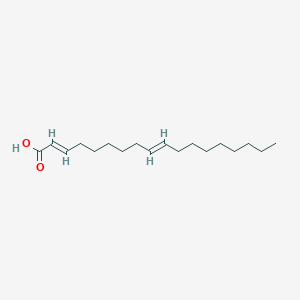
Octadeca-2,9-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,9E)-Octadeca-2,9-dienoic acid is a polyunsaturated fatty acid with two double bonds located at the 2nd and 9th positions of the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,9E)-Octadeca-2,9-dienoic acid can be achieved through several methods. One common approach involves the use of olefin metathesis reactions, where starting materials such as simple alkenes are transformed into the desired polyunsaturated fatty acid under the influence of catalysts like Grubbs’ catalyst . The reaction conditions typically include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of (2E,9E)-Octadeca-2,9-dienoic acid often involves the extraction and purification from natural sources, such as plant oils. Techniques like solvent extraction, followed by chromatographic purification, are employed to isolate the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2E,9E)-Octadeca-2,9-dienoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated fatty acids.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method for reducing double bonds.
Substitution: Halogenation reactions using reagents like bromine can introduce halogen atoms at the double bond positions.
Major Products Formed
Scientific Research Applications
(2E,9E)-Octadeca-2,9-dienoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2E,9E)-Octadeca-2,9-dienoic acid exerts its effects involves its incorporation into cell membranes, where it can influence membrane fluidity and function . It also interacts with various enzymes and receptors, modulating signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Linoleic Acid: Another polyunsaturated fatty acid with double bonds at the 9th and 12th positions.
Alpha-Linolenic Acid: A polyunsaturated fatty acid with three double bonds at the 9th, 12th, and 15th positions.
Uniqueness
(2E,9E)-Octadeca-2,9-dienoic acid is unique due to its specific double bond positions, which confer distinct chemical and biological properties compared to other polyunsaturated fatty acids .
Properties
Molecular Formula |
C18H32O2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(2E,9E)-octadeca-2,9-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,16-17H,2-8,11-15H2,1H3,(H,19,20)/b10-9+,17-16+ |
InChI Key |
JUDVSKZBHCGCJO-JIXWLFTNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCC/C=C/C(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















